N-(2,3-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, also known as U-47700, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals, and has since been the subject of numerous scientific studies.
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
- The disposition, metabolism, and pharmacokinetics of CP-945,598 , a cannabinoid CB1 receptor antagonist, were studied in humans, highlighting the compound's extensive metabolism and the role of CYP3A4/3A5 in its oxidative metabolism. This research provides a model for studying the metabolism of similar piperidine-based compounds (Miao et al., 2012).
Repellent Efficacy
- A study on the repellent efficacy of piperidine compounds against mosquitoes and black flies in the Adirondack Mountains of New York demonstrates the potential application of such compounds in public health, particularly in vector control (Debboun et al., 2000).
Drug Development and Toxicity Studies
- SB-649868 , an orexin 1 and 2 receptor antagonist developed for insomnia treatment, showcases the process of characterizing novel therapeutic agents, including their metabolism and excretion profiles in humans, which is relevant for developing piperidine-based pharmaceuticals (Renzulli et al., 2011).
Understanding Psychoactive Substances
- The investigation of MT-45 , a piperazine derivative, in causing opioid-like adverse symptoms and hearing loss in users, reflects the importance of studying the safety and side effects of psychoactive substances, which could apply to research on structurally related compounds (Helander et al., 2014).
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O/c1-11-7-8-15(22-21-11)23-9-3-4-12(10-23)17(24)20-14-6-2-5-13(18)16(14)19/h2,5-8,12H,3-4,9-10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXGBWFZZOBJIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.